(Z)-2-(4-nitrobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
(2Z)-2-[(4-nitrophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-11(20)10-24-14-6-7-15-16(9-14)25-17(18(15)21)8-12-2-4-13(5-3-12)19(22)23/h2-9H,10H2,1H3/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREFAQXXUNCKAF-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-nitrobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
- Molecular Formula : C18H13NO6
- Molecular Weight : 339.303 g/mol
- IUPAC Name : (2Z)-2-[(4-nitrophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
The compound is characterized by its benzofuran core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Antibacterial Activity
Research has indicated that derivatives of benzofuran compounds exhibit antibacterial properties. A study on related compounds demonstrated that modifications in the nitro group significantly influence their antibacterial efficacy. For instance, substituents on the benzofuran ring can enhance activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties due to its structural characteristics .
Anticancer Properties
Benzofuran derivatives are also recognized for their potential anticancer activities. The presence of the nitro group in this compound could enhance its ability to induce apoptosis in cancer cells. In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells .
The proposed mechanism of action for the anticancer activity involves the induction of oxidative stress and disruption of cellular signaling pathways that regulate apoptosis. The nitro group may contribute to the generation of reactive oxygen species (ROS), leading to increased cell death in malignant cells .
Case Studies
-
Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial efficacy of benzofuran derivatives.
- Method : Synthesis of various derivatives followed by testing against bacterial strains.
- Findings : Certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating a potential for therapeutic applications.
-
Anticancer Activity Assessment :
- Objective : To investigate the cytotoxic effects of this compound on cancer cell lines.
- Method : Cell viability assays were conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
- Findings : The compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H13NO6 |
| Molecular Weight | 339.303 g/mol |
| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Mechanism of Action | Induction of oxidative stress |
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that benzofuran derivatives exhibit significant anti-inflammatory effects. For example, compounds related to the benzofuran structure have been shown to inhibit tumor necrosis factor (TNF) and interleukin levels, which are critical in inflammatory responses. The compound has demonstrated the ability to suppress NF-κB activity in macrophage cells, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
Studies have assessed the cytotoxic effects of this compound on various cancer cell lines. In vitro assays have shown that (Z)-2-(4-nitrobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one induces apoptosis in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines in a dose-dependent manner. This suggests its potential for development as an anticancer therapeutic .
Antibacterial Activity
The antibacterial properties of benzofuran derivatives have been well-documented. This specific compound is expected to exhibit similar effects due to its structural characteristics. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies .
Study on Anti-inflammatory Activity
- Objective : Evaluate the anti-inflammatory efficacy of the compound.
- Method : In vitro assays measuring TNF and interleukin levels.
- Findings : Significant reduction in inflammatory markers was observed, supporting its use in managing chronic inflammatory diseases.
Anticancer Activity Assessment
- Objective : Investigate cytotoxic effects on cancer cell lines.
- Method : Cell viability assays on MCF-7 and HT-29 cells.
- Findings : The compound showed a notable reduction in cell viability, indicating potential as an anticancer agent.
Antibacterial Activity Study
- Objective : Assess antibacterial efficacy against various bacterial strains.
- Method : Synthesis of derivatives followed by testing against Staphylococcus aureus and Escherichia coli.
- Findings : Certain derivatives exhibited significant inhibition against tested bacteria, suggesting therapeutic applications in infection control.
Chemical Reactions Analysis
Key Structural Features:
| Functional Group | Role in Reactivity |
|---|---|
| 4-Nitrobenzylidene | Electron-deficient double bond (C=CH), susceptible to nucleophilic addition or cycloaddition. |
| 2-Oxopropoxy | Acetone-derived ketone; undergoes hydrolysis, nucleophilic substitution, or acylation. |
| Benzofuran Core | Aromatic system with conjugated π-electrons; participates in electrophilic substitution. |
2.1. Nitrobenzylidene Double Bond
The α,β-unsaturated ketone system (C=CH–NO₂) undergoes Michael addition with nucleophiles (e.g., amines, thiols). For example:
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Reaction with hydrazine derivatives forms pyrazole or triazole hybrids via cyclocondensation .
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Cycloaddition with dienes (Diels-Alder) generates polycyclic frameworks, though this requires elevated temperatures (~120°C) .
Experimental Data:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine addition | EtOH, HCl, reflux (2 h) | Hydrazone derivative | 85–90% | |
| Diels-Alder | DCB, AlCl₃, 120°C (16 h) | Fused bicyclic adduct | 64–76% |
2.2. 2-Oxopropoxy Group
The ketone in the 2-oxopropoxy chain participates in:
-
Hydrolysis : Acidic or basic conditions cleave the ketone to carboxylic acid (e.g., with H₂SO₄/EtOH).
-
Nucleophilic substitution : Reacts with amines (e.g., hydrazines) to form Schiff bases .
Example Reaction:
Yield: 53–80% under optimized conditions .
2.3. Benzofuran Core
Electrophilic substitution occurs at the C5 position (para to the oxygen atom):
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Nitration : Introduces additional nitro groups using HNO₃/H₂SO₄.
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Halogenation : Bromine or iodine in acetic acid yields 5-halogenated derivatives .
Mechanistic Insights and Challenges
-
Regioselectivity : The 4-nitro group directs nucleophilic attack to the β-carbon of the benzylidene moiety .
-
Steric hindrance : The 2-oxopropoxy group limits reactivity at the C6 position, favoring C5 modifications.
Stability and Degradation
The compound is stable under ambient conditions but degrades under:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
